tert-Butyl(4-(2-hydroxyethyl)thiazol-2-yl)carbamate
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Overview
Description
Defensin HNP-3 (human) trifluoroacetate salt is an antimicrobial peptide secreted by human polymorphonuclear leukocytes. It is known for its ability to bind to recombinant, immobilized human surfactant protein D and inhibit focus formation in Madin-Darby canine kidney cells infected with influenza A virus. This compound is part of the alpha-defensin family and plays a crucial role in the innate immune response by protecting against a broad range of infectious agents, including bacteria, fungi, and viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Defensin HNP-3 (human) trifluoroacetate salt is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid during the cleavage process .
Industrial Production Methods: Large-scale production of Defensin HNP-3 (human) trifluoroacetate salt follows similar principles as laboratory synthesis but involves automated peptide synthesizers and large-scale purification systems. The process ensures high purity and yield, making it suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Defensin HNP-3 (human) trifluoroacetate salt primarily undergoes disulfide bond formation, which is crucial for its structural stability and biological activity. The peptide contains six cysteine residues that form three disulfide bonds, creating a stable and bioactive conformation .
Common Reagents and Conditions:
Oxidation: Formation of disulfide bonds is achieved through oxidation reactions using reagents such as iodine or air oxidation in the presence of a mild base.
Reduction: Disulfide bonds can be reduced using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid substitutions can be introduced during peptide synthesis to study structure-activity relationships.
Major Products Formed: The major product formed from these reactions is the bioactive Defensin HNP-3 (human) trifluoroacetate salt with correctly formed disulfide bonds, ensuring its antimicrobial properties .
Scientific Research Applications
Defensin HNP-3 (human) trifluoroacetate salt has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study disulfide bond formation and peptide folding.
Biology: Investigated for its role in the innate immune response and its interactions with microbial membranes.
Medicine: Explored as a potential therapeutic agent for treating infections caused by bacteria, fungi, and viruses.
Industry: Utilized in the development of antimicrobial coatings and materials to prevent microbial contamination.
Mechanism of Action
Defensin HNP-3 (human) trifluoroacetate salt exerts its effects through multiple mechanisms:
Membrane Disruption: The peptide interacts with microbial membranes, causing membrane permeabilization and cell lysis.
Immune Modulation: It can modulate the immune response by forming complexes with cellular molecules, including proteins, nucleic acids, and carbohydrates.
Binding to Molecular Targets: Defensin HNP-3 binds to human surfactant protein D, inhibiting viral infections and enhancing the clearance of pathogens.
Comparison with Similar Compounds
Defensin HNP-3 (human) trifluoroacetate salt is part of the alpha-defensin family, which includes other similar compounds such as:
- Defensin HNP-1 (human) trifluoroacetate salt
- Defensin HNP-2 (human) trifluoroacetate salt
- Defensin HNP-4 (human) trifluoroacetate salt
Uniqueness: Defensin HNP-3 (human) trifluoroacetate salt is unique due to its specific amino acid sequence and disulfide bond pattern, which confer distinct antimicrobial properties and immune-modulating effects . It differs from Defensin HNP-1 by only one amino acid, yet this difference can significantly impact its biological activity .
Properties
CAS No. |
147284-02-4 |
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Molecular Formula |
C10H16N2O3S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C10H16N2O3S/c1-10(2,3)15-9(14)12-8-11-7(4-5-13)6-16-8/h6,13H,4-5H2,1-3H3,(H,11,12,14) |
InChI Key |
WTQJMIDRBKCOTM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCO |
Synonyms |
Carbamic acid, [4-(2-hydroxyethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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